molecular formula C19H20ClN3O3 B2817292 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921469-38-7

3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2817292
CAS RN: 921469-38-7
M. Wt: 373.84
InChI Key: PWUFKJBPLCJYCO-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed through molecular docking simulations. These simulations confirm the good fit into the CDK2 active site through essential hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through spectroscopic investigation .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Ashraf et al. (2019) focuses on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their structural, spectral, and computational exploration. The research employs spectral techniques like 1H, 13C NMR, and single-crystal X-ray diffraction for structural ascertainment, alongside DFT and TD-DFT computation for electronic structure analysis. The study highlights the potential of these compounds in various applications due to their unique properties (Ashraf et al., 2019).

Biological Activities and Applications

  • Research into pyrimidine derivatives, such as those synthesized by Hirota et al. (1990), indicates the potential for these compounds to be used in various biological applications. Although the study focuses on the synthesis of thieno[2,3-d]pyrimidine derivatives, it underscores the importance of the structural framework present in the target compound for potential antimicrobial and anticancer applications (Hirota et al., 1990).

Chemical Properties and Reactivity

  • Another study by Rauf et al. (2010) examines the synthesis, characterization, and urease inhibition of pyrido[1,2-a]pyrimidine derivatives, which are structurally related to the target compound. These findings suggest the potential for designing inhibitors against specific enzymes, showcasing the applicability of this chemical framework in developing therapeutic agents (Rauf et al., 2010).

Advanced Materials and Chemical Interactions

  • The work by Trilleras et al. (2009) on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine derivatives demonstrates the importance of understanding molecular interactions for the development of materials with specific properties. This research could inform the design of new materials with tailored electronic or optical characteristics (Trilleras et al., 2009).

Mechanism of Action

The mechanism of action of these compounds involves inhibition of CDK2, a protein kinase that is a target for cancer treatment . This inhibition targets tumor cells in a selective manner .

Future Directions

The future directions in the study of these compounds involve further investigations into their potential as CDK2 inhibitors and cancer treatments . This includes in vitro analyses for their inhibition potentials against various cell lines .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUFKJBPLCJYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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